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For Researchers, Scientists, and Drug Development Professionals

Pompe disease, a rare and debilitating lysosomal storage disorder, is characterized by the
deficiency of the enzyme acid a-glucosidase (GAA), leading to the accumulation of glycogen
primarily in muscle tissues. The standard of care for Pompe disease has been enzyme
replacement therapy (ERT) with recombinant human GAA (rhGAA), such as alglucosidase alfa.
However, emerging therapeutic strategies, including the use of pharmacological chaperones
like N-butyldeoxynojirimycin (L-NBDNJ), are showing promise in enhancing treatment efficacy.
This guide provides an objective comparison of L-NBDNJ-based therapies with standard ERT,
supported by experimental data.

Executive Summary

The combination of L-NBDNJ (miglustat) with a novel rhGAA, cipaglucosidase alfa (ATB200),
has demonstrated notable improvements in motor and respiratory functions in patients with
late-onset Pompe disease (LOPD) compared to the standard ERT, alglucosidase alfa. Clinical
trial data suggests that this combination therapy leads to greater glycogen clearance and
reduced muscle cell damage. While standard ERT has been life-altering for many patients, the
combination therapy addresses some of its limitations by improving the stability and uptake of
the therapeutic enzyme.
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Table 1: Efficacy Comparison in ERT-Experienced

Patients (PROPEL Study - Week 52)

Cipaglucosidase

. Alglucosidase alfa
Outcome Measure alfa + Miglustat p-value

e (n=38)

6-Minute Walk Test
(BMWT)

Mean Change from
_ +20.8 (SD 7.2) +7.6 (SD 6.6) 0.072
Baseline (meters)

Forced Vital Capacity
(FVC)

Mean Change from
Baseline (% -0.9 (SD 0.7) -4.0 (SD 0.8) 0.023
predicted)

Data from the PROPEL clinical trial (NCT03729362) comparing cipaglucosidase alfa/miglustat
to alglucosidase alfa in ERT-experienced LOPD patients over 52 weeks.[1][2]

Table 2: Long-Term Efficacy in ERT-Naive Patients
(ATB200-02 Study)
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Outcome
Month 6 (n=6) Month 12 (n=6) Month 24 (h=5) Month 36 (n=5)
Measure

6-Minute Walk
Test (6MWT)

Mean Change
from Baseline +36.7 (SD 29.08) +57.0(SD 29.96) +60.7 (SD 36.52) +43.5 (SD 45.19)
(meters)

Forced Vital
Capacity (FVC)

Mean Change
from Baseline (%  +5.5 (SD 5.68) +4.5 (SD 7.92) +6.8 (SD 6.76) +6.2 (SD 3.42)
predicted)

Data from the open-label Phase I/Il ATB200-02 study (NCT02675465) investigating
cipaglucosidase alfa/miglustat in ERT-naive LOPD patients.[3]

Table 3: Long-Term Efficacy in ERT-Experienced
Patients (ATB200-02 Study)

Outcome Month 12 Month 24
Month 6 (n=16) Month 36 (n=8)
Measure (n=16) (n=10)
6-Minute Walk
Test (6MWT)

Mean Change
from Baseline +23.1(SD 44.75) +33.5(SD 49.62) +21.3(SD 60.90) +47.8 (SD 53.80)
(meters)

Forced Vital
Capacity (FVC)

Mean Change
from Baseline (%  -0.8 (SD 8.69) -1.3 (SD 5.95) -0.9 (SD 7.65) -0.4 (SD 7.56)
predicted)
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Data from the open-label Phase I/l ATB200-02 study (NCT02675465) investigating
cipaglucosidase alfa/miglustat in ERT-experienced LOPD patients.[3]

Experimental Protocols
Acid a-Glucosidase (GAA) Activity Assay in Fibroblasts

This assay is crucial for the biochemical diagnosis of Pompe disease and for evaluating the
efficacy of therapeutic interventions at a cellular level.

Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.

o Sample Preparation: Fibroblasts are harvested and lysed to release intracellular
components.

o Enzymatic Reaction: The cell lysate is incubated with the artificial substrate 4-
methylumbelliferyl-a-D-glucopyranoside (4-MUG) at a low pH (typically around 4.0-5.0) to
ensure the specific measurement of lysosomal GAA activity.

e Fluorescence Measurement: The hydrolysis of 4-MUG by GAA produces a fluorescent
product, 4-methylumbelliferone, which is quantified using a fluorometer.

» Data Analysis: The GAA activity is calculated based on the rate of fluorescence increase and
normalized to the total protein concentration in the lysate. This assay is considered highly
reliable for distinguishing between different phenotypes of Pompe disease.[4][5]

6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional exercise capacity.

o Test Environment: The test is conducted on a flat, hard surface, typically a corridor of at least
30 meters in length.

o Patient Instruction: Patients are instructed to walk as far as they can in 6 minutes, without
running. They are allowed to slow down, stop, and rest if necessary. The use of assistive
devices is permitted and documented.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.mdaconference.org/abstract-library/long-term-follow-up-of-cipaglucosidase-alfa-miglustat-in-ambulatory-patients-with-pompe-disease-an-open-label-phase-i-ii-study-atb200-02/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7940434/
https://www.institut-myologie.org/en/2021/01/11/the-determination-of-alpha-glucosidase-activity-on-fibroblasts-provides-the-greater-information-in-the-biochemical-diagnosis-of-pompe-disease/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13584640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Monitoring: A trained administrator monitors the patient, providing standardized
encouragement at specific intervals. The total distance walked in 6 minutes is recorded.

Outcome Measures: The primary outcome is the total distance walked in meters. This can
also be expressed as a percentage of the predicted distance for healthy individuals based on
age, sex, height, and weight. The 6MWT is a key endpoint in many Pompe disease clinical
trials.[2][6][7]

Forced Vital Capacity (FVC)

FVC is a measure of pulmonary function and is critical for assessing respiratory muscle

weakness in Pompe disease.

Equipment: A spirometer is used to measure the volume of air exhaled.

Procedure: The patient takes a deep breath and then exhales as forcefully and completely as
possible into the spirometer. The test is typically performed in both sitting and supine
positions to assess for diaphragmatic weakness.

Data Collection: The total volume of air exhaled is the FVC. The test is repeated several
times to ensure reproducibility.

Data Analysis: The FVC is expressed in liters and as a percentage of the predicted value for
a healthy individual of the same age, sex, and height. A significant drop in FVC when moving
from a sitting to a supine position is indicative of diaphragmatic weakness.[8][9]

Mandatory Visualization
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Caption: Pathophysiology of Pompe Disease.
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Caption: Mechanisms of ERT and L-NBDNJ Therapy.

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.benchchem.com/product/b13584640?utm_src=pdf-body-img
https://www.benchchem.com/product/b13584640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13584640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Patient Recruitment
(LOPD)

:

Baseline Assessment
- 6MWT
-FVC
- Biomarkers (CK, Hex4)

Randomization

Treatment Group A Treatment Group B
(Cipaglucosidase alfa + Miglustat) (Alglucosidase alfa)

'

Follow-up Assessments
(e.g., Weeks 26, 52, 104)

'

Data Analysis
(Change from Baseline)

Efficacy Comparison

Click to download full resolution via product page

Caption: Clinical Trial Workflow for Pompe Disease.

Conclusion
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The advent of chaperone therapy with L-NBDNJ in combination with a next-generation ERT
represents a significant advancement in the management of Pompe disease. The available
data strongly suggests that this combination therapy offers superior efficacy in improving or
stabilizing key clinical outcomes compared to standard ERT alone. For researchers and drug
development professionals, these findings underscore the potential of combination therapies
that target multiple aspects of the disease pathophysiology, from enhancing enzyme stability to
improving its delivery to the target organelle. Further long-term studies will be crucial to fully
elucidate the sustained benefits and safety profile of this promising therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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pompe-disease-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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